Sodium undecylenate
Description
Historical Perspectives on Undecylenic Acid and its Salts in Scientific Inquiry
Undecylenic acid, an unsaturated fatty acid, was first isolated in 1877 from the distillation products of castor oil through the pyrolysis of ricinoleic acid. drugbank.com Early scientific inquiry into fatty acids revealed their potential fungicidal or fungistatic properties. drugbank.com Research in the mid-20th century began to systematically investigate the therapeutic potential of fatty acids, including undecylenic acid and its salts, for treating superficial fungal infections. google.com It was noted that the effectiveness of fatty acid-type antifungals is linked to the number of carbon atoms in the chain, with efficacy increasing with the number of atoms. wikipedia.org
The use of salts of undecylenic acid, such as sodium and zinc undecylenate, became a focus of research as they offered different physical properties suitable for various formulations. google.comnih.gov For instance, the development of dusting powders and ointments was facilitated by using these salts. google.com The historical context also reveals that while free fatty acids could cause irritation due to increased hydrogen ion concentration, their salts could also be irritating at high concentrations due to their surface-active characteristics. google.com
Role of Sodium Undecylenate as a Biochemical Reagent in Life Science Research
In contemporary life science research, this compound is recognized as a valuable biochemical reagent. chemsrc.commedchemexpress.commedchemexpress.com It is utilized as a biological material or organic compound in a variety of research applications. chemsrc.commedchemexpress.com Its properties as a surfactant and emulsifying agent make it useful in various laboratory contexts. cosmeticsinfo.org Specifically, it helps in the mixing of oil and water, a fundamental process in many biological and chemical assays. cosmeticsinfo.org
This compound's bifunctional nature, possessing both a terminal double bond and a carboxylic acid group, allows it to be used as a linking molecule to conjugate other biomolecules, such as proteins. drugbank.comwikipedia.org This characteristic is particularly useful in the development of biosensors, where it can link silicon transducer surfaces to biomolecules. wikipedia.org
Overview of Research Trajectories: From Early Fungicidal Observations to Contemporary Antimicrobial Investigations
The research trajectory of this compound and its parent acid began with early observations of their fungicidal properties. drugbank.comresearchgate.net These initial findings spurred further investigation into their efficacy against various fungal pathogens, particularly Candida albicans. drugbank.com Studies have shown that undecylenic acid can inhibit the formation of biofilms and the hyphal growth of C. albicans, which are crucial for its virulence. drugbank.com
Contemporary research has expanded from these early fungicidal studies to broader antimicrobial investigations. researchgate.net Recent studies have explored the antibacterial properties of undecylenic acid formulations. For example, a novel formulation of undecylenic acid with L-arginine has demonstrated activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The research continues to evolve, with investigations into its use in enhancing intestinal permeation and as a component in mixed micellar systems for chromatography. This progression highlights a shift from a singular focus on antifungal applications to a wider exploration of its potential in various biochemical and biomedical research areas.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;undec-10-enoate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2H,1,3-10H2,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPZNSPQXLRRQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4037039 | |
| Record name | Sodium undecylenate | |
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Molecular Weight |
206.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Sodium undecylenate | |
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CAS No. |
3398-33-2 | |
| Record name | Sodium undecylenate | |
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| Record name | Sodium undecylenate | |
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| Record name | Sodium undec-10-enoate | |
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| Record name | sodium undecylenate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM UNDECYLENATE | |
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Synthesis and Derivatization Strategies of Sodium Undecylenate
Methodologies for Sodium Undecylenate Synthesis from Undecylenic Acid
This compound is an organic carboxylate salt. The most direct and common method for its synthesis is a straightforward acid-base neutralization reaction. This process involves reacting undecylenic acid with sodium hydroxide (B78521). medchemexpress.com The reaction results in the formation of the sodium salt of the acid and water. Another documented pathway involves a saponification reaction where methyl undecylenate is treated with sodium hydroxide to generate this compound, which is then acidified with dilute sulfuric acid to produce undecylenic acid. google.com This process can essentially be reversed to produce the sodium salt from the acid.
Advanced Synthetic Approaches for Undecylenic Acid Derivatives
Undecylenic acid, a renewable resource derived from castor oil, serves as a versatile platform chemical for the synthesis of a wide array of derivatives. ocl-journal.orgwikipedia.orgroutledge.com These modifications are pursued to alter the molecule's physical properties and enhance its biological or chemical functionality.
Conventional and Ultrasound-Assisted Esterification
The esterification of undecylenic acid is a common derivatization strategy. Conventional methods typically involve reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid, and heating the mixture under reflux for several hours. biointerfaceresearch.com
A more advanced and "green" approach is the use of ultrasound-assisted synthesis. This technique significantly accelerates the esterification process. Research has shown that applying ultrasonic irradiation (e.g., 20-45 kHz) can reduce reaction times from hours to as little as 15 minutes. biointerfaceresearch.comtechscience.cn Furthermore, ultrasound-assisted methods can lead to higher product yields compared to conventional heating. biointerfaceresearch.comtechscience.cn For instance, the synthesis of various aliphatic esters of 10-undecylenic acid showed a yield increase of 3 to 7 percent with the ultrasound method. techscience.cn
| Alcohol | Method | Reaction Time | Yield (%) |
|---|---|---|---|
| i-Propanol | Conventional | 2 hours | 85% |
| Ultrasound | 15 minutes | 92% | |
| i-Butanol | Conventional | 2 hours | 82% |
| Ultrasound | 15 minutes | 85% | |
| i-Amyl alcohol | Conventional | 2 hours | 84% |
| Ultrasound | 15 minutes | 90% |
Synthesis of Undec-10-enoic Acid Hydrazide Derivatives
The synthesis of hydrazide derivatives from undecylenic acid typically follows a two-step process. First, undecylenic acid is converted to its methyl ester, methyl undec-10-enoate, by refluxing it in a methanolic solution with an acid catalyst like sulfuric acid. innovareacademics.inijpsonline.com The resulting ester is then reacted with hydrazine (B178648) hydrate, usually in ethanol, to yield undec-10-enehydrazide. innovareacademics.inijpsonline.com
This primary hydrazide serves as a key intermediate for creating a larger family of derivatives. For example, it can be condensed with various aromatic aldehydes to produce Schiff's bases or reacted with carbon disulfide to form 1,3,4-oxadiazole (B1194373) derivatives. innovareacademics.inijpsonline.comlifesciencesite.com Another pathway involves reacting the hydrazide with acetyl chloride to form N'-acetyl undec-10-enoic hydrazide, which can be further cyclized into selenadiazole derivatives. arabjchem.org
Production of Undecylenic Acid-Based Epithio Derivatives
The synthesis of epithio derivatives from undecylenic acid involves a multi-step process. The starting material is typically an alkyl undecenoate (an ester of undecylenic acid). This ester first undergoes epoxidation at the terminal double bond to form an alkyl epoxy undecanoate. nih.govacs.org
The resulting epoxy compound is then converted to the epithio derivative. A modern and efficient method for this transformation utilizes ammonium (B1175870) thiocyanate (B1210189) in an ionic liquid solvent system (e.g., 1-methylimidazolium (B8483265) tetrafluoroborate/H2O). nih.govacs.org This method has been reported to produce novel epithio compounds in high yields of 85-90%. nih.gov The synthesized products are characterized using various spectroscopic techniques, including NMR and FTIR. nih.govacs.org
Derivatization for Polyol and Polymer Applications
Undecylenic acid is a valuable monomer for the synthesis of renewable polymers. One major industrial application is the production of Polyamide 11 (Nylon-11). ocl-journal.orgroutledge.com This process begins with the conversion of undecylenic acid to 11-aminoundecanoic acid, which then undergoes polycondensation to form the polymer. routledge.com
In another application, undecylenic acid derivatives are used to synthesize polyols, which are key components of polyurethanes. For example, alkyne-derivatized fatty acids can undergo thiol-yne polymerization to create bio-based polyols. nih.govresearchgate.net These polyols can then be reacted with isocyanates to produce polyurethane networks, offering a renewable alternative to petroleum-based polymers. acs.org
Impact of Derivatization on Biological Activity and Research Applications
Modifying the structure of undecylenic acid through derivatization has a profound impact on the biological and chemical properties of the resulting compounds, opening up a range of research and industrial applications.
Ester Derivatives : Aliphatic esters of undecylenic acid have demonstrated significant antifungal activity. techscience.cn Sucrose (B13894) esters of undecylenic acid, synthesized using ultrasound-assisted methods, have shown broad-spectrum antimicrobial potential against various bacteria, yeasts, and fungi. biointerfaceresearch.comresearchgate.net These properties make them promising for applications in pharmaceuticals and cosmetics. biointerfaceresearch.com
Hydrazide Derivatives : Hydrazide derivatives of undec-10-enoic acid have been synthesized and evaluated for their antimicrobial properties. ejpmr.com Studies have shown that certain derivatives, particularly those containing nitro, alkoxy, or hydroxyl groups, exhibit notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. ejpmr.com Molecular docking studies suggest these compounds may act by interacting with key bacterial enzymes like β-ketoacyl-acyl carrier protein synthase III. innovareacademics.in
Epithio Derivatives : Undecylenic acid-based epithio derivatives have been investigated as potential multifunctional additives for lubricants. nih.govacs.org Research shows these compounds can exhibit excellent antioxidant, antiwear, and extreme pressure properties when blended with different base oils. nih.gov For instance, n-butyl epithio undecanoate showed superior antioxidant performance compared to the commercial antioxidant BHT in certain base oils. nih.govacs.org
Polymer Applications : Polyurethanes derived from undecylenic acid-based polyols have been developed for biomedical applications. By grafting specific compounds onto the polymer surface and complexing them with iodine, researchers have created polyurethane thermosets that exhibit significant antimicrobial activity against pathogens like Staphylococcus aureus and Candida albicans. nih.gov
| Derivative Class | Synthesis Highlight | Observed Biological/Chemical Activity | Potential Research/Industrial Application |
|---|---|---|---|
| Esters | Ultrasound-assisted synthesis improves yield and speed. techscience.cn | Antifungal and broad-spectrum antimicrobial activity. biointerfaceresearch.comtechscience.cn | Pharmaceuticals, cosmetics, biocontrol agents. biointerfaceresearch.comtechscience.cn |
| Hydrazides | Multi-step synthesis via methyl ester intermediate. innovareacademics.in | Antibacterial and antifungal properties. ejpmr.com | Development of new antimicrobial agents. ejpmr.com |
| Epithio Derivatives | Synthesis using ionic liquids for high yields. nih.gov | Antioxidant, antiwear, and extreme pressure properties. nih.govacs.org | Multifunctional lubricant additives. nih.govacs.org |
| Polyols/Polymers | Thiol-yne polymerization for polyol synthesis. nih.gov | Surface-modifiable for antimicrobial properties (when complexed with iodine). nih.gov | Renewable polymers, antimicrobial biomaterials. routledge.comnih.gov |
Antimicrobial Research of Sodium Undecylenate
Antifungal Efficacy Studies
Sodium undecylenate, the sodium salt of undecylenic acid, has been a subject of interest for its antifungal properties. Research has explored its efficacy against various fungal pathogens, its mechanisms of action, and its performance relative to other antifungal agents.
Undecylenic acid, the active component of this compound, demonstrates significant activity against key virulence factors of Candida albicans, namely its ability to change shape (morphogenesis) and form biofilms. Biofilms are communities of microorganisms that adhere to surfaces and are encased in a protective matrix, making them notoriously difficult to treat. The transition of C. albicans from a yeast-like form to a filamentous, hyphal form is critical for biofilm formation and tissue invasion. researchgate.netnih.gov
Studies have shown that undecylenic acid effectively inhibits the formation of C. albicans biofilms, with an optimal concentration noted to be above 3 mM. researchgate.netdrugbank.com At concentrations above 4 mM, it can abolish the morphological switch from the yeast to the hyphal phase. researchgate.netdrugbank.com This inhibition of filamentation is a key mechanism in preventing biofilm development. researchgate.net Microscopic examination reveals that even at low concentrations, undecylenic acid can cause the cell surface of C. albicans to appear crumpled and atrophic. researchgate.net
The mechanism behind this inhibition involves the downregulation of genes related to hyphal formation and adhesion, such as HWP1. researchgate.netdrugbank.com A significant reduction in the transcription of these genes leads to a poorly organized biofilm structure. researchgate.net Furthermore, undecylenic acid treatment has been found to decrease the transcription of hydrolytic enzymes like secreted aspartic proteases, lipases, and phospholipases, which are also crucial for fungal virulence. researchgate.net While one study noted that undecylenic acid released from a denture liner reduced the thickness and cell viability of mature C. albicans biofilms, it did not entirely prevent their formation. researchgate.net
Table 1: Effect of Undecylenic Acid on Candida albicans
| Feature | Observation | Effective Concentration | Source(s) |
| Biofilm Formation | Effective inhibition | > 3 mM | researchgate.net, drugbank.com |
| Morphogenesis (Yeast-to-Hyphae) | Abolished transition | > 4 mM | researchgate.net, drugbank.com |
| Gene Expression | Significant reduction in HWP1 transcription | Not specified | researchgate.net, drugbank.com |
| Cell Morphology | Crumpled and atrophic appearance | 1 mM - 6 mM | researchgate.net |
This compound and its parent acid are widely recognized for their effectiveness against dermatophytes, the fungi responsible for common skin infections. chemicalbull.com Tinea pedis, commonly known as athlete's foot, is a prevalent dermatophyte infection often caused by Trichophyton rubrum. msdmanuals.commedscape.comnih.govtaylorandfrancis.combpac.org.nz
Undecylenic acid is a primary active ingredient in many over-the-counter (OTC) topical treatments for fungal infections like athlete's foot and ringworm. chemicalbull.comwebmd.comaltmedrev.comdrugs.com Clinical evidence supports its efficacy. A meta-analysis of placebo-controlled trials for skin infections yielded a pooled risk ratio of treatment failure for undecanoates of 0.29, indicating a significant therapeutic effect. nih.gov Specifically for culture-positive tinea pedis, a powder formulation containing undecylenic acid and zinc undecylenate has demonstrated efficacy. altmedrev.com
The therapeutic standing of undecylenic acid has been evaluated in studies comparing it to other topical antifungal agents, particularly azoles and allylamines.
A systematic review found little evidence to suggest a major difference in efficacy between popular OTC treatments. nih.gov The review concluded that azoles (like clotrimazole) and undecenoic acid appear to have comparable efficacy for fungal skin infections. nih.gov While allylamines (like terbinafine) were found to be slightly more efficacious than azoles, they come at a much greater cost. nih.gov Based on a balance of efficacy and cost, the review recommended initial treatment with azoles or undecenoic acid. nih.gov
Another meta-analysis comparing various topical antifungals against a placebo showed their relative effectiveness. The pooled risk ratios for treatment failure were similar across several classes, underscoring the utility of undecanoates in this therapeutic area. nih.gov
Table 2: Comparative Efficacy of Topical Antifungals (vs. Placebo)
| Antifungal Class | Pooled Risk Ratio of Treatment Failure | 95% Confidence Interval | Source(s) |
| Allylamines | 0.33 | 0.24 to 0.44 | nih.gov |
| Azoles | 0.30 | 0.20 to 0.45 | nih.gov |
| Undecanoates | 0.29 | 0.12 to 0.70 | nih.gov |
| Ciclopiroxolamine | 0.27 | 0.11 to 0.66 | nih.gov |
| Tolnaftate | 0.19 | 0.08 to 0.44 | nih.gov |
The action of an antifungal agent can be classified as either fungistatic, meaning it inhibits fungal growth, or fungicidal, meaning it kills the fungus. The mechanism of this compound appears to encompass both, depending on the conditions.
Many organic fatty acids are considered fungicidal. altmedrev.com Undecylenic acid salts, in particular, have been shown to possess a greater fungicidal effect than the acid form alone. altmedrev.com Specifically against Candida, undecylenic acid has been described as having a fungicidal effect. researchgate.net However, some research characterizes the action of its salt, zinc undecylenate, as primarily fungistatic, with fungicidal activity being observed only after chronic exposure to high concentrations. drugbank.com This dual potential is seen in other antifungals as well. slideshare.net
The principal mechanisms for many antifungal drugs involve interfering with the fungal cell membrane, particularly the synthesis or integrity of ergosterol (B1671047), a vital component. nih.gov Agents that deplete or bind to ergosterol are often fungistatic, while those that also cause an accumulation of toxic precursors like squalene (B77637) tend to be fungicidal. nih.gov It is proposed that undecylenic acid exerts its antimicrobial action by interacting with non-specific components within the cell membrane. drugbank.com
Comparative Studies with Other Antifungal Agents
Antibacterial Efficacy Studies
While primarily known for its antifungal properties, this compound and its derivatives also exhibit activity against certain bacteria, particularly Gram-positive strains.
Gram-positive bacteria are a significant cause of skin and other infections. nih.govfrontiersin.org Research has demonstrated the efficacy of undecylenic acid derivatives against these pathogens. An early study identified this compound as the most germicidal among various soaps tested against Staphylococcus aureus. asm.org
More recent research on a water-soluble salt, arginine undecylenate, showed potent antibacterial activity against clinically relevant Gram-positive bacteria, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MSSA and MRSA) and Streptococcus pyogenes. nih.govnih.gov The study determined Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs), confirming a bactericidal effect. The mechanism was found to involve the rapid permeabilization of the bacterial membrane and the induction of reactive oxygen species. nih.govnih.gov Other research has also noted the effectiveness of undecylenate against Gram-positive bacteria, including Bacillus subtilis and Listeria monocytogenes. cymitquimica.comresearchgate.net
Table 3: Antibacterial Activity of Arginine Undecylenate (GS-1) against Gram-Positive Bacteria
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Source(s) |
| Methicillin-Sensitive S. aureus (MSSA) | 0.60–1.26 | 0.63–5.04 | nih.gov, nih.gov |
| Methicillin-Resistant S. aureus (MRSA) | 0.60–1.26 | 0.63–5.04 | nih.gov, nih.gov |
| Vancomycin-Intermediate S. aureus (VISA) | 0.60–1.26 | 0.63–5.04 | nih.gov, nih.gov |
| Streptococcus pyogenes | 0.60–1.26 | 0.63–5.04 | nih.gov, nih.gov |
Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Salmonella typhi, Pseudomonas)
The efficacy of this compound and its parent compound, undecylenic acid, against Gram-negative bacteria presents a more complex picture compared to their activity against Gram-positive organisms and fungi. Generally, Gram-negative bacteria are more resistant to the antimicrobial actions of fatty acids due to the formidable barrier presented by their outer membrane, which is rich in lipopolysaccharides. researchgate.net
However, studies have demonstrated that undecylenic acid and its derivatives are not entirely inactive against these challenging pathogens. For instance, esters of 10-undecylenic acid, such as inulin (B196767) 10-undecylenate and sucrose (B13894) 10-undecylenate, have shown inhibitory activity against Escherichia coli. biointerfaceresearch.com Specifically, inulin 10-undecylenate also demonstrated antimicrobial action against Salmonella typhi. biointerfaceresearch.com Research on various plant extracts has also indirectly supported the potential of fatty acids, noting that they can possess good antibacterial properties against both Pseudomonas aeruginosa and Escherichia coli. brieflands.com
The antimicrobial potential of undecylenic acid (UA) and its tertiary amide, N,N-dibutylundecenamide (DBUA), has been confirmed against both standard and antibiotic-resistant strains of E. coli. researchgate.net While Gram-negative bacteria like E. coli and Pseudomonas aeruginosa are often resistant to many antibiotics that are effective against Gram-positive bacteria, some studies show that certain compounds can be effective. omjournal.orgmdpi.com For example, while some fatty acids show poor activity against E. coli, others like linoleic acid have been reported to be effective. cabidigitallibrary.org The complexity of the Gram-negative outer membrane, with its high lipid content, serves as a significant barrier to hydrophobic molecules, which may explain the variable efficacy. researchgate.net
Efficacy against Antibiotic-Resistant Microorganisms (e.g., MRSA, VISA)
A significant area of research interest is the activity of this compound and its parent acid against antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate Staphylococcus aureus (VISA).
A novel water-soluble salt, arginine undecylenate (GS-1), derived from undecylenic acid and L-arginine, has demonstrated potent antimicrobial activity. nih.gov Under laboratory conditions, GS-1 was effective against clinical isolates of MRSA and VISA, with Minimum Inhibitory Concentrations (MICs) ranging from 0.60 to 1.26 mg/mL and Minimum Bactericidal Concentrations (MBCs) from 0.63 to 5.04 mg/mL. nih.gov Encouragingly, serial exposure of MRSA clinical isolates to sub-lethal doses of GS-1 did not appear to induce resistance; in fact, it seemed to sensitize the bacteria to the compound. nih.gov
Further studies have corroborated the potential of undecylenic acid derivatives against these resistant strains. One study evaluated undecylenic acid (UA) and its tertiary amide, N,N-dibutylundecenamide (DBUA), against antibiotic-resistant Staphylococcus aureus strains, confirming their antibacterial potential. researchgate.net The search for new treatments for MRSA infections is critical, as vancomycin, a first-line drug, is facing increasing resistance. nih.gov Some small molecules have shown potent antimicrobial activity against MRSA and VISA, with MIC values as low as 2 μg/mL against MRSA. nih.gov It is noteworthy that some fatty acids, such as minocycline, have also been shown to be effective against MRSA. ufrgs.br
The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of Arginine Undecylenate (GS-1) against various antibiotic-resistant staphylococcal strains.
| Strain | Type | MIC (mg/mL) nih.gov | MBC (mg/mL) nih.gov |
| S. aureus (Clinical Isolate) | MSSA | 0.60 - 1.26 | 0.63 - 5.04 |
| S. aureus (Clinical Isolate) | MRSA | 0.60 - 1.26 | 0.63 - 5.04 |
| S. aureus (Clinical Isolate) | VISA | 0.60 - 1.26 | 0.63 - 5.04 |
| S. pyogenes (Clinical Isolate) | - | 0.60 - 1.26 | 0.63 - 5.04 |
Influence of Carbon Chain Length and Unsaturation on Antimicrobial Potency
The antimicrobial activity of fatty acids is intrinsically linked to their chemical structure, specifically the length of their carbon chain and the degree of unsaturation. rsc.orgoup.com
Generally, for saturated fatty acids, maximum antimicrobial activity is observed with shorter chain lengths, around 12 carbons (lauric acid). cabidigitallibrary.orgmdpi.com As the chain length increases beyond this, the potency tends to decrease. rsc.org
In contrast, for unsaturated fatty acids, the antimicrobial activity often increases with both the carbon chain length and the degree of unsaturation. researchgate.netoup.com Monounsaturated and polyunsaturated fatty acids with longer chains are typically more effective than their saturated counterparts. cabidigitallibrary.org Undecylenic acid, being a C11 monounsaturated fatty acid, fits within this paradigm. patsnap.com Its terminal double bond is considered a critical feature for its biological activity. patsnap.com The position of this double bond is also significant for the activity of long-chain fatty acids. cabidigitallibrary.org
This structure-activity relationship helps explain why certain fatty acids are more potent than others. For example, unsaturated fatty acids like myristoleic acid (C14:1) and palmitoleic acid (C16:1) exhibit greater inhibitory action against bacteria compared to their saturated equivalents. rsc.org While Gram-positive bacteria are generally more susceptible to medium-chain saturated and long-chain unsaturated fatty acids, the efficacy against Gram-negative bacteria is more variable. oup.com
Mechanisms of Antimicrobial Action
Interaction with Cellular Membranes and Permeabilization
The primary mechanism of antimicrobial action for undecylenic acid and its salts is the disruption of microbial cell membrane integrity. patsnap.comsmolecule.com The unsaturated carbon chain of the molecule is believed to integrate into the lipid bilayer of the cell membrane. patsnap.com This insertion destabilizes the membrane's structure, leading to increased permeability. patsnap.com
This disruption causes the leakage of essential intracellular components, leading to cellular dysfunction and ultimately, cell death. patsnap.comsmolecule.com This membrane-disruptive property is a key factor in its effectiveness against fungi like Candida albicans. patsnap.com In bacteria, fluorescence microscopy has shown that derivatives like arginine undecylenate rapidly permeabilize the bacterial membranes of organisms such as MRSA. nih.gov This interaction is considered nonspecific, meaning it targets general components of the cell membrane rather than a specific protein or enzyme. drugbank.com
Modulation of Fungal Metabolism and Gene Expression
Beyond direct membrane damage, undecylenic acid influences fungal viability by modulating key metabolic pathways and altering gene expression. researchgate.net In fungi, it is hypothesized that undecylenic acid may inhibit enzymes associated with lipid homeostasis and fatty acid biosynthesis. researchgate.netresearchgate.net By interfering with the synthesis of essential fatty acids, the fungus may be unable to maintain its cell membrane, leading to growth arrest. researchgate.net
Studies have shown that undecylenic acid treatment can down-regulate the transcription of genes related to hydrolytic enzymes, such as secreted aspartic proteases, lipases, and phospholipases in C. albicans. researchgate.net Furthermore, it has been suggested that undecylenic acid can alter the cytoplasmic pH by transporting protons across the plasma membrane. drugbank.com Epigenetic modifiers, such as histone deacetylase inhibitors, can also influence the production of secondary metabolites in fungi by altering gene expression. researchgate.netnih.gov The regulation of these secondary metabolite gene clusters is complex, involving both pathway-specific and global regulators. usda.gov
Inhibition of Virulence Factors (e.g., Hyphal Formation, Adhesion)
A critical aspect of undecylenic acid's antifungal activity, particularly against Candida albicans, is its ability to inhibit key virulence factors. One of the most significant of these is the morphological transition from a yeast form to a filamentous, hyphal form, which is strongly associated with active infection and tissue invasion. drugbank.comresearchgate.netbiorxiv.org
Research has demonstrated that undecylenic acid effectively inhibits this yeast-to-hypha transition. researchgate.netresearchgate.net At concentrations above 4 mM, this morphological shift can be completely abolished. drugbank.comresearchgate.net This inhibition of hyphal growth is linked to a significant reduction in the transcription of hyphal formation-related genes, such as HWP1 (Hyphal Wall Protein 1). drugbank.comresearchgate.net HWP1 is an important adhesin that facilitates the attachment of yeast to epithelial cells. nih.gov
Induction of Oxidative Stress and Reactive Oxygen Species Production
A significant aspect of this compound's antimicrobial mechanism involves the induction of oxidative stress within the target microbial cells. This is primarily achieved through the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. mdpi.comnih.gov The accumulation of ROS can lead to widespread cellular damage, affecting critical biomolecules such as proteins, lipids, and nucleic acids. mdpi.comnih.govconicet.gov.ar
Research on undecanoic acid (UDA), the saturated counterpart of undecylenic acid, demonstrates that it triggers oxidative stress in fungi, leading to a notable increase in ROS levels. researchgate.net This surge in ROS is linked to damage of the fungal cell membrane and cell wall. researchgate.net In the context of bacterial cells, both endogenous and exogenous sources can contribute to oxidative stress. mdpi.com Endogenous ROS are often by-products of normal metabolic processes like aerobic respiration, while exogenous stress can be induced by antimicrobial agents. mdpi.commdpi.com The key ROS implicated in this process include superoxide (B77818) (O₂⁻), hydrogen peroxide (H₂O₂), and the highly reactive hydroxyl radical (HO•). nih.govmdpi.com These species can cause double-stranded breaks in DNA, peroxidation of lipids in the cell membrane, and carbonylation of proteins, ultimately disrupting cellular function and leading to cell death. mdpi.comnih.gov
Microorganisms possess natural defense systems to counteract oxidative stress, including enzymes like superoxide dismutase and catalase, which detoxify ROS. nih.gov However, the antimicrobial action of compounds like this compound can overwhelm these defenses, leading to a lethal accumulation of oxidative damage. mdpi.comnih.gov In the fungal pathogen Candida albicans, for instance, the oxidative stress response is a critical component of its survival against host immune defenses, which also utilize ROS. nih.govplos.org Studies have shown that undecylenic acid's ability to induce oxidative stress contributes to its effectiveness against C. albicans. researchgate.net The plasma membrane is a particularly vulnerable target for oxidative attack due to its content of polyunsaturated fatty acids, which can undergo peroxidation. plos.orgplos.org
Influence of Environmental pH on Antimicrobial Activity
The antimicrobial efficacy of this compound is profoundly influenced by the pH of its environment. patsnap.comasm.org This pH dependency is a characteristic feature of fatty acids and their salts used as antimicrobial agents. asm.orgaltmedrev.com The antifungal activity is largely attributed to the undissociated form of the acid (undecylenic acid). asm.org The concentration of this active, un-ionized form is dependent on the environmental pH relative to the acid's pKa value (approximately 4.78). asm.orgchemicalbook.com
At a pH below the pKa, the equilibrium shifts towards the protonated, undissociated form of undecylenic acid, which is more lipid-soluble and can more readily penetrate the microbial cell membrane. asm.orgdrugbank.com Once inside the cytoplasm, which typically has a higher pH, the acid dissociates, releasing protons and potentially lowering the internal pH, which can disrupt cellular processes. drugbank.com Conversely, at a pH above the pKa, the compound exists predominantly in its ionized, salt form (undecylenate), which is less able to cross the cell membrane, thereby reducing its antimicrobial potency. asm.org
Research has consistently shown that the antifungal activity of undecylenic acid is optimal at a low pH. asm.org Studies investigating the minimal inhibitory concentration (MIC) of undecylenic acid against various pathogenic fungi demonstrate a clear trend: as the pH of the growth medium increases, a higher concentration of the acid is required to inhibit fungal growth. asm.org For example, the MIC of undecylenic acid for Trichophyton mentagrophytes increases significantly as the pH rises from 4.5 to 8.0. asm.org This principle also applies to its salts, such as calcium or this compound, where a lower pH is necessary to release the active, undissociated fatty acid. asm.org
The following table summarizes research findings on the effect of pH on the minimum concentration of undecylenic acid required to inhibit the growth of the fungus T. mentagrophytes.
Table 1: Effect of pH on the Inhibitory Concentration of Undecylenic Acid against Trichophyton mentagrophytes
| pH | Minimal Inhibiting Concentration (µg/mL) | Calculated Concentration of Undissociated Acid (µg/mL) |
|---|---|---|
| 4.5 | 10 | 7.6 |
| 5.0 | 20 | 7.1 |
| 5.5 | 40 | 7.0 |
| 6.0 | 80 | 7.0 |
| 6.5 | 140 | 6.0 |
| 7.0 | 220 | 4.8 |
| 8.0 | 320 | 1.0 |
Data sourced from a study on the effect of pH on the antifungal activity of undecylenic acid. asm.org
This pH-dependent activity is a critical consideration in the research and application of this compound as an antimicrobial agent. The data clearly show that while the total amount of undecylenic acid needed for inhibition increases with pH, the calculated effective concentration of the undissociated acid remains relatively constant in the lower pH range, supporting the theory that the un-ionized molecule is the primary active agent. asm.org
Toxicological and Safety Research of Sodium Undecylenate
In Vitro Cytotoxicity Assessments
Cell Viability Studies in Mammalian Cell Lines (e.g., Caco-2, Hep G2)
Sodium undecylenate, the sodium salt of 10-undecylenic acid (uC11), has been evaluated for its cytotoxic effects on various mammalian cell lines. researchgate.netnih.gov In a comparative study using the MTT assay, the cytotoxicity of this compound was assessed alongside sodium caprate (C10) and the saturated medium-chain fatty acid, decylenic acid (C11), in Caco-2 cells. researchgate.netnih.gov The results established a cytotoxicity ranking where C11 was more toxic than both sodium caprate and this compound, which showed comparable cytotoxicity. researchgate.netnih.gov
Further studies have investigated the cytotoxic potential of derivatives and formulations containing undecylenic acid. For instance, a novel formulation of undecylenic acid compounded with L-Arginine (referred to as GS-1) demonstrated a dose-dependent reduction in the viability of several human tumor cell lines, including HeLa, A549, Jurkat, and U937, after 24 hours of treatment. nih.gov This formulation also reduced the viability of primary Human Umbilical Vein Endothelial Cells (HUVEC), indicating a non-tumor cell-specific action in vitro. nih.gov Similarly, the zinc salt of 10-undecenoic acid exhibited dose-dependent cytotoxicity against HeLa, A549, Jurkat, and U937 tumor cell lines. medchemexpress.com
The cytotoxic effects of essential oils from Moringa oleifera seeds, which contain undecylenic acid, were tested on HeLa, HepG2, MCF-7, CACO-2, and L929 cell lines. nih.gov All cell lines showed a significant decrease in viability with increasing concentrations of the oil. nih.gov HeLa cells were the most affected, followed by HepG2, MCF-7, L929, and finally CACO-2 cells. nih.gov
It is important to note that the vehicle or formulation can influence cytotoxicity. For example, a study on a bola-amphiphile containing a triphenyl phosphonium (B103445) salt (BPPB) showed very low IC50 values against neuroblastoma cells but also demonstrated cytotoxicity against other mammalian cell lines like monkey kidney cells (Cos-7), human hepatic cells (HepG2), and a lung-derived fibroblast cell line (MRC-5). mdpi.com
Table 1: Summary of In Vitro Cytotoxicity Findings for Undecylenate Compounds
| Compound/Formulation | Cell Lines Tested | Key Findings |
|---|---|---|
| This compound (uC11) | Caco-2 | Cytotoxicity comparable to sodium caprate (C10) and less than decylenic acid (C11). researchgate.netnih.gov |
| Arginine-undecylenic acid salt (GS-1) | HeLa, A549, Jurkat, U937, HUVEC | Dose-dependent reduction in viability across all tested cell lines. nih.gov |
| Zinc 10-undecenoate | HeLa, A549, Jurkat, U937 | Dose-dependent cytotoxicity observed in all tested tumor cell lines. medchemexpress.com |
| Moringa oleifera seed essential oil | HeLa, HepG2, MCF-7, CACO-2, L929 | Significant reduction in cell viability with increasing concentration; HeLa cells were most sensitive. nih.gov |
| Triphenyl phosphonium bola-amphiphile (BPPB) | HTLA-230, HTLA-ER, Cos-7, HepG2, MRC-5 | High cytotoxicity against neuroblastoma cells and also against other mammalian cell lines. mdpi.com |
Mitochondrial Activity and Oxidative Phosphorylation Impacts
The impact of fatty acids and their salts on mitochondrial function is an area of active research. While direct studies on this compound's effect on mitochondrial oxidative phosphorylation are limited, related compounds offer some insights. For instance, hydroxystearic acid has been shown to interfere with oxidative phosphorylation in rat liver mitochondria, leading to uncoupling and damage. cir-safety.org
Research has shown that high concentrations of extracellular sodium can inhibit mitochondrial respiration in mononuclear phagocytes. nih.gov This is achieved by reducing the mitochondrial membrane potential and the activity of complex II in the electron transport chain, ultimately decreasing oxygen consumption and ATP production. nih.gov This suggests a potential mechanism by which sodium salts of fatty acids could influence mitochondrial energetics. The process of oxidative phosphorylation, which generates ATP, is crucial for cellular energy and occurs within the mitochondrial cristae, driven by proton and electrical gradients across the inner mitochondrial membrane. usp.br Recent findings have also highlighted the role of sodium in maintaining mitochondrial membrane potential. usp.br
Furthermore, studies on other compounds have demonstrated that targeting lipid metabolism can impact mitochondrial function. For example, inhibiting carnitine palmitoyltransferase 1A (CPT1A), a key enzyme in fatty acid oxidation, can decrease ATP production in certain immune cells. mdpi.com Oxidative stress can also lead to the uncoupling of oxidative phosphorylation in vivo. plos.org While these findings are not specific to this compound, they provide a framework for understanding how fatty acid salts might interact with and affect mitochondrial activity.
In Vivo Toxicology Studies in Animal Models
Acute and Sub-Acute Toxicity Evaluations (e.g., Oral Gavage, Dermal Studies)
The toxicity of this compound has been evaluated in animal models through various routes of administration. In acute oral gavage studies conducted in rats, this compound was associated with a no-observed-adverse-effect level (NOAEL) of less than 50 mg/kg of body weight per day. cir-safety.orgcir-safety.org Adverse effects observed included dose-dependent clinical signs of toxicity. cir-safety.orgcir-safety.org
In contrast, other fatty acid salts, such as sodium stearate (B1226849), have been shown to be practically nontoxic in acute oral studies with rats at doses up to 5 g/kg. cir-safety.orgcir-safety.orgcir-safety.org Acute dermal toxicity studies in guinea pigs with 100% aluminum stearate and 100% ammonium (B1175870) stearate indicated a low potential for toxicity. cir-safety.orgcir-safety.org Similarly, a single topically applied dose of 5 g/kg of commercial-grade stearic acid was not toxic to rabbits. cir-safety.orgcir-safety.org
Sub-acute and subchronic studies provide further information. For instance, a 28-day study involving the oral administration of an herbal tea containing Artemisia annua (a source of undecylenic acid) did not show toxic effects on blood parameters or vital organs in rats at the therapeutic dose. nih.gov
Impact on Growth and Organ Systems (e.g., Forestomachs)
Oral administration of this compound has been shown to have specific effects on certain organ systems in animal models. In oral gavage studies, adverse effects were noted in the forestomachs of high-dose groups of rats. cir-safety.orgcir-safety.org This finding points to the gastrointestinal tract as a potential target for toxicity.
Furthermore, an 8-week dietary study in rats with up to 2.5% undecylenic acid resulted in an "inhibition of growth". cir-safety.orgcir-safety.org This effect on growth has also been observed with other fatty acids. For example, reduced growth rates were seen in rats fed diets containing 8.7% and 17.3% hydroxystearic acid in a 90-day study, though this was attributed to the lower caloric density of the diets. cir-safety.org In contrast, no signs of toxicity were observed in chicks fed 5% dietary stearic and oleic acids in a subchronic study. cir-safety.orgcir-safety.org Sodium deficiency in the diet has also been linked to decreased muscle growth in young rats. nih.gov
Table 2: Summary of In Vivo Toxicology Findings for this compound and Related Compounds
| Compound | Animal Model | Study Type | Key Findings |
|---|---|---|---|
| This compound | Rats | Oral Gavage | NOAEL < 50 mg/kg bw/day; adverse effects on forestomachs in high-dose groups. cir-safety.orgcir-safety.org |
| Undecylenic Acid | Rats | 8-week Dietary | "Inhibition of growth" at concentrations up to 2.5%. cir-safety.orgcir-safety.org |
| Hydroxystearic Acid | Rats | 90-day Dietary | Reduced growth rate at 8.7% and 17.3%, attributed to lower caloric density. cir-safety.org |
| Stearic and Oleic Acids | Chicks | Subchronic Dietary | No signs of toxicity at 5% concentration. cir-safety.orgcir-safety.org |
Dermal Irritation and Sensitization Studies
The potential for this compound and its parent compound, undecylenic acid, to cause dermal irritation and sensitization has been a subject of investigation. Undecylenic acid itself has been identified as a potential skin irritant. cir-safety.org Common side effects associated with the topical use of undecylenic acid and its derivatives include skin irritation, burning, and sensitivity. medicinenet.com
In a broader context, the Cosmetic Ingredient Review (CIR) Expert Panel has noted that fatty acids and their salts may cause dermal irritation. cir-safety.orgcir-safety.org They also highlighted the potential for polyunsaturated fatty acids to oxidize during product formulation, which could lead to the formation of dermal sensitizers. cir-safety.orgcir-safety.org For instance, a novel ammonium carboxylate salt of undecylenic acid, when tested topically in humans, caused no irritation or sensitization. nih.gov However, in an animal model of skin infection, the same compound successfully eradicated MRSA without signs of toxicity. nih.gov
It is important to note that dermal irritation is not unique to undecylenates. For example, skin irritation reactions were observed in a human primary irritation patch test with antiperspirant formulations containing 7% hydroxystearic acid. cir-safety.orgcir-safety.org Conversely, a stick deodorant with 7% sodium stearate showed a low potential for human skin irritation and sensitization. cir-safety.org Animal studies are crucial for assessing these effects; the guinea pig is considered a sensitive model for dermal sensitization studies. phcog.com
Assessment of Permeation Enhancement and Associated Toxicity
This compound, the sodium salt of 10-undecylenic acid, has been investigated for its capacity to enhance the permeation of substances across biological membranes, particularly the intestinal epithelium. researchgate.netnih.gov Research in this area often focuses on balancing the efficacy of permeation enhancement with the potential for local cytotoxicity, as a high degree of enhancement can be associated with membrane perturbation. mdpi.comnih.gov
Detailed Research Findings
Studies have compared this compound (referred to in some research as uC11) with other medium-chain fatty acid (MCFA) salts, such as sodium caprate (C10) and the sodium salt of decylenic acid (C11), which are known permeation enhancers. researchgate.netnih.gov The primary goal of this research is to identify enhancers that can reversibly open epithelial tight junctions to allow for the passage of poorly permeable molecules without causing significant or permanent damage to the cells. researchgate.net
In vitro studies using Caco-2 cell monolayers, a common model for the human intestinal barrier, are frequently employed to assess both permeation and toxicity. researchgate.netnih.gov One key measure is the transepithelial electrical resistance (TEER), where a reduction indicates an opening of the tight junctions between cells. researchgate.net Another is the apparent permeability coefficient (Papp) of marker molecules, such as mannitol (B672) or FITC-dextran, where an increase signifies enhanced paracellular transport. researchgate.netnih.gov
A comparative study demonstrated that at concentrations of 5 to 10 millimolars (mM), this compound, sodium caprate, and the sodium salt of decylenic acid all reduced TEER and increased the permeability of radiolabeled mannitol across Caco-2 monolayers. nih.gov However, the associated cytotoxicity varied significantly among these compounds. researchgate.netnih.gov Using assays like the MTT assay, which measures cell metabolic activity as an indicator of viability, a cytotoxicity ranking was established. The saturated MCFA, the sodium salt of decylenic acid (C11), was found to be the most toxic. nih.gov In contrast, this compound (uC11) and sodium caprate (C10) showed comparable and significantly lower cytotoxicity. researchgate.netnih.gov The presence of the unsaturated bond in this compound is believed to reduce its lipophilicity and, consequently, its cytotoxicity compared to its saturated counterpart. nih.gov
Further investigations using isolated rat jejunal and colonic mucosa confirmed these findings. While the sodium salt of decylenic acid was the most effective enhancer, it also caused more substantial damage to the tissue monolayers compared to this compound and sodium caprate at similar concentrations. nih.gov In situ intestinal instillations in rats showed that 100 mM solutions of this compound and sodium caprate produced comparable enhancement ratios for the permeation of FITC-dextran 4000 (FD4) with acceptable tissue histology. nih.gov This suggests that this compound can achieve effective permeation enhancement at concentrations that are not associated with significant tissue damage. nih.gov
The balance between efficacy and toxicity is a critical challenge for all chemical permeation enhancers. mdpi.com High potency is often linked with a greater potential for irritation and toxicity due to the disruption of the stratum corneum or cell membranes. mdpi.com Research indicates that the effects of surfactant-based enhancers like this compound are concentration-dependent. nih.gov Low concentrations of this compound, when combined with other excipients like Labrasol®, have been shown to increase the permeability of macromolecules to levels typically seen with higher, potentially more damaging, concentrations of the enhancer alone. ucd.ie
Data Tables
Table 1: Comparative Cytotoxicity of Medium-Chain Fatty Acid Salts in Caco-2 Cells
| Compound | Chemical Name | Cytotoxicity Ranking | Key Finding |
| uC11 | This compound | Lowest (comparable to C10) | The unsaturated bond reduces cytotoxicity compared to its saturated counterpart (C11). nih.gov |
| C10 | Sodium caprate | Lowest (comparable to uC11) | Established permeation enhancer with a known safety profile. researchgate.netnih.gov |
| C11 | Sodium salt of decylenic acid | Highest | Demonstrated the most significant damage to cell monolayers and tissue mucosae. nih.gov |
This table is based on findings from MTT assays and high-content screening. researchgate.netnih.gov
Table 2: In Vitro Permeation Enhancement and Histological Findings
| Enhancer | Concentration | Model System | Effect on Permeability | Histological Outcome |
| This compound (uC11) | 5-10 mM | Caco-2 Monolayers | Increased Papp of [¹⁴C]-mannitol. nih.gov | Less damage than C11. nih.gov |
| This compound (uC11) | 100 mM | Rat Intestinal Mucosae (in situ) | Comparable enhancement ratio to C10 for FD4. nih.gov | Acceptable tissue histology. nih.gov |
| Sodium caprate (C10) | 5-10 mM | Caco-2 Monolayers | Increased Papp of [¹⁴C]-mannitol. nih.gov | Less damage than C11. nih.gov |
| Sodium caprate (C10) | 100 mM | Rat Intestinal Mucosae (in situ) | Comparable enhancement ratio to uC11 for FD4. nih.gov | Acceptable tissue histology. nih.gov |
| Sodium salt of decylenic acid (C11) | 5-10 mM | Caco-2 Monolayers | Most efficacious increase in Papp of [¹⁴C]-mannitol. nih.gov | Significant damage to monolayers. nih.gov |
This table summarizes the dual assessment of permeation enhancement (measured by the transport of marker molecules) and associated tissue/cell integrity.
Advanced Research Applications and Methodologies
Research on Formulations and Delivery Systems
Recent research has focused on innovative ways to formulate and deliver sodium undecylenate and its parent compound, undecylenic acid, to enhance their utility and efficacy in various applications. These studies explore their integration into polymeric materials, the creation of novel ester forms, and their ability to modify biological barriers.
Integration into Polymeric Composites (e.g., PMMA)
The incorporation of undecylenic acid (UA), the parent acid of this compound, into poly(methyl-methacrylate) (PMMA) has been investigated to create antifungal composite materials, particularly for dental applications. These studies aim to turn PMMA, a common dental material, into a substance that can actively combat fungal cells like Candida. frontiersin.org
Research has focused on designing PMMA-UA composites with varying concentrations of UA, typically from 3% to 12% by weight. frontiersin.orgmdpi.com A key finding is that the addition of UA alters the surface properties of PMMA, making it more hydrophilic. This change is concentration-dependent, with the water contact angle decreasing as the UA concentration increases. mdpi.com
The antifungal efficacy of these composites has been tested against both sessile (attached) and planktonic (free-floating) Candida cells. Composites with UA concentrations of 6% or higher have demonstrated a significant reduction in sessile Candida by over 90% shortly after preparation. frontiersin.org This efficacy persists over time, with a reduction of approximately 70% observed even after six days. frontiersin.org The zone of inhibition against planktonic Candida also increases with higher UA concentrations. frontiersin.orgmdpi.com
Table 1: Effect of Undecylenic Acid (UA) Concentration on PMMA Composite Properties
| UA Concentration (w/w) | Water Contact Angle (°) | Reduction in Sessile Candida (Initial) | Reduction in Sessile Candida (After 6 Days) |
|---|---|---|---|
| 0% | 63.8 | - | - |
| 3% | Not specified | <90% | <70% |
| 6% | ~45 | >90% | ~70% |
| 9% | ~36 | >90% | ~70% |
| 12% | ~36 | >90% | ~70% |
Development of Ester Formulations (e.g., Inulin (B196767), Sucrose (B13894) Esters)
To enhance the properties of undecylenic acid, researchers have developed ester formulations with carbohydrates like inulin and sucrose. An environmentally friendly, ultrasound-assisted synthesis method has been successfully used for this esterification process. asm.orgacs.org Spectral analyses, including FTIR and NMR, have confirmed the successful incorporation of the hydrophobic 10-undecylenoyl group into the water-soluble carbohydrate structures. asm.org
These novel esters, such as inulin 10-undecylenate and sucrose 10-undecylenate, have demonstrated significant antimicrobial potential. asm.org Studies have shown that at a concentration of 1 mg/ml, both esters can inhibit the growth of a range of microorganisms. asm.orgacs.org Sucrose undecylenate, in particular, has shown stronger inhibition against Candida albicans than undecylenic acid itself. europa.eu
Table 2: Antimicrobial Activity of Inulin and Sucrose 10-Undecylenate (1 mg/ml)
| Microorganism | Inulin 10-undecylenate | Sucrose 10-undecylenate |
|---|---|---|
| Bacillus subtilis ATCC 6633 | Inhibited | Inhibited |
| Listeria monocytogenes ATCC 8632 | Inhibited | Inhibited |
| Staphylococcus aureus 745 | Inhibited | Inhibited |
| Escherichia coli 3398 | Inhibited | Inhibited |
| Salmonella typhi 745 | Inhibited | Inactive |
| Candida albicans 8673 | Inhibited | Inhibited |
| Penicillium sp. | Inhibited | Inhibited |
| Aspergillus niger | Inactive | Inactive |
Role in Enhancing Intestinal Permeation of Other Compounds
This compound (referred to in studies as uC11) has been identified as an effective intestinal permeation enhancer, a substance that can improve the absorption of other compounds across the intestinal lining. mdpi.comnih.gov Its performance has been compared to the well-established enhancer, sodium caprate (C10). mdpi.com
In studies using Caco-2 cell monolayers and rat intestinal mucosae, this compound was shown to reduce transepithelial electrical resistance (TEER) and increase the apparent permeability coefficient (Papp) of marker molecules like mannitol (B672). mdpi.comnih.gov While the saturated counterpart, decylenic acid (C11), was more efficacious in vitro, it also caused more damage to the cell monolayers and tissues. mdpi.com this compound demonstrated a comparable permeation enhancement effect to sodium caprate but with a better cytotoxicity profile than decylenic acid. mdpi.com
In situ intestinal instillations in rats showed that both this compound and sodium caprate produced similar enhancement ratios for the marker FITC-dextran 4000 (FD4). mdpi.com Notably, mini-tablets formulated with this compound and FD4 resulted in a statistically higher area under the curve (AUC) for FD4 delivery compared to those made with sodium caprate, without evidence of membrane perturbation. mdpi.com This suggests that the unsaturated bond in this compound reduces cytotoxicity while maintaining or even improving permeation enhancement compared to similar medium-chain fatty acid salts. mdpi.comnih.gov
Table 3: Comparative Permeation Enhancement of this compound (uC11) and Sodium Caprate (C10)
| Parameter | Model System | uC11 (this compound) | C10 (Sodium Caprate) | C11 (Decylenic Acid) |
|---|---|---|---|---|
| Cytotoxicity Ranking | Caco-2 Cells | Equal to C10 | Equal to uC11 | Higher than uC11 & C10 |
| TEER Reduction | Caco-2 Monolayers | Significant | Significant | Most Efficacious |
| Mannitol Permeability | Caco-2 & Rat Mucosae | Increased | Increased | Most Efficacious |
| FD4 Enhancement (Jejunum) | Rat Instillation | ~10% | ~10% | Not Pursued |
| FD4 Enhancement (Colon) | Rat Instillation | ~30% | ~30% | Not Pursued |
| FD4 Delivery (AUC) | Rat Mini-Tablets | Statistically Higher | Lower than uC11 | Not Pursued |
Studies on Microbial Resistance Development
Understanding how microorganisms might develop resistance to antimicrobial agents is crucial for their long-term effectiveness. Research into resistance against this compound involves studying the effects of long-term exposure and characterizing the genetic and physical changes in strains that acquire resistance.
Longitudinal Exposure Studies and Resistance Acquisition
Longitudinal or serial passage studies are a key methodology for investigating the potential for microorganisms to develop resistance to an antimicrobial agent over time. gardp.org This process involves repeatedly exposing a microbe to sub-lethal concentrations of the compound and selecting for variants that can survive at progressively higher concentrations. gardp.orgnih.gov
While extensive longitudinal studies specifically on this compound are not widely published, research on its parent compound, undecanoic acid, provides significant insights. In one study, a susceptible strain of Candida albicans was grown in the presence of undecanoic acid for up to nine days. asm.orgnih.govnih.gov During this period, isolates that regained some level of resistance were selected and analyzed. asm.orgnih.gov This type of experiment simulates the conditions that could lead to resistance acquisition in a clinical or environmental setting.
Another study involving a salt of undecylenic acid, arginine undecylenate (GS-1), performed serial exposure tests on MRSA isolates. nih.gov After repeated exposure to sub-lethal doses, the bacteria did not appear to induce resistance; instead, they seemed to become more sensitized to the compound. nih.gov This suggests that the development of resistance to undecylenic acid and its derivatives may be less likely compared to some conventional antibiotics, which can induce resistance rapidly in similar serial passage studies. quora.comnih.gov
Genetic and Phenotypic Characterization of Resistant Strains
When microbial strains acquire resistance, they undergo genetic and phenotypic changes. Research into resistance against fatty acids like undecylenic acid has identified several potential mechanisms.
Phenotypic Characterization: Resistant strains are phenotypically characterized by their ability to grow at higher concentrations of the antifungal agent, measured as an increase in the Minimum Inhibitory Concentration (MIC). oup.com Other phenotypic changes can include alterations in cell membrane composition or the structure of the cell wall. ejgm.co.uk A key mechanism of undecylenic acid's action is the disruption of the yeast-to-hyphae transition in Candida albicans, a critical step for biofilm formation and virulence. quora.comresearchgate.net Therefore, a resistant phenotype might involve the ability to maintain this morphological transition despite the presence of the compound.
Genetic Characterization: The genetic basis for resistance to undecylenic acid and other antifungals can be complex and involves several mechanisms:
Aneuploidy: The gain or loss of chromosomes has been linked to antifungal resistance. asm.orgnih.gov In a study on C. albicans resistance to undecanoic acid, susceptible strains were found to have an extra copy of chromosome 7 (trisomy). asm.orgnih.govnih.gov Strains that reverted to a more resistant state had lost this extra chromosome, indicating a direct link between the copy number of chromosome 7 and sensitivity to the fatty acid. asm.orgnih.gov
Efflux Pumps: Overexpression of efflux pumps, which are membrane proteins that actively transport harmful substances out of the cell, is a common resistance mechanism. quora.com Genes such as CDR1 and MDR1 in Candida species are well-known multi-drug resistance transporters. quora.comfrontiersin.org In Staphylococcus aureus, the Tet38 efflux pump has been shown to contribute to resistance against undecanoic acid. nih.gov
Target Gene Mutations: Mutations in the genes encoding the drug's target can prevent the drug from binding effectively. For many antifungal agents, genes in the ergosterol (B1671047) biosynthesis pathway, such as ERG3 and ERG11, are common targets for mutation. biorxiv.orgmdpi.commdpi.com While undecylenic acid's primary mechanism is membrane disruption, it also affects fatty acid biosynthesis and can trigger oxidative stress, providing multiple potential pathways for resistance-conferring mutations. frontiersin.orgresearchgate.net
Table 4: Potential Mechanisms of Microbial Resistance to Undecylenic Acid
| Mechanism | Type | Description | Associated Genes/Features |
|---|---|---|---|
| Aneuploidy | Genetic | Change in the number of chromosomes. | Loss of trisomy of Chromosome 7 in C. albicans is linked to regained resistance. asm.orgnih.gov |
| Efflux Pumps | Genetic/Phenotypic | Increased expression of pumps that remove the compound from the cell. | CDR1, MDR1 (Candida spp.); Tet38 (S. aureus). quora.comnih.gov |
| Target Modification | Genetic | Mutations in the drug's molecular target or related pathways. | Mutations in ergosterol biosynthesis genes (e.g., ERG3, ERG11) are a common fungal resistance mechanism. biorxiv.orgmdpi.com |
| Biofilm Formation | Phenotypic | Inhibition of the yeast-to-hyphae transition is a primary effect of undecylenic acid. Resistance could involve overcoming this inhibition. quora.com | - |
Synergistic Antimicrobial Strategies
The exploration of this compound in combination with other antimicrobial agents is a burgeoning field of research, aiming to enhance its therapeutic effects and combat microbial resistance.
Combination with Other Fatty Acids or Antimicrobial Peptides
The antimicrobial properties of fatty acids, including undecylenic acid, have long been recognized. frontiersin.orgdrugbank.com Research has shown that combinations of different fatty acids can lead to synergistic effects, potentially preventing the development of microbial resistance. semanticscholar.org For instance, studies have investigated the synergistic activities of various free fatty acids against methicillin-resistant Staphylococcus aureus (MRSA), with some combinations significantly enhancing bactericidal activity and inhibiting biofilm formation. researchgate.net While specific studies detailing the combination of this compound with other fatty acids are not prevalent in the provided results, the principle of fatty acid synergy is well-established. semanticscholar.orgresearchgate.net Furthermore, fatty acids are known to be components of the innate immune system on mammalian skin and can synergize with natural antimicrobial peptides. nih.gov This suggests a promising avenue for future research into combining this compound with antimicrobial peptides to augment its therapeutic potential.
Exploration of Repositioning and Combined Therapy Approaches
Drug repositioning, or finding new uses for existing approved drugs, is a strategy that can be enhanced by combination therapy. nih.gov Synergistic drug combinations can reduce the required concentrations of individual drugs, increasing the likelihood of successful clinical application for compounds that might be insufficiently active on their own. nih.gov The concept of combining antifungal agents to achieve a synergistic effect is an established therapeutic strategy. google.comgoogle.com For example, the combination of the sodium salt of 10-undecylenic acid with other agents has been shown to enhance intestinal permeation, highlighting its potential role in novel drug delivery systems. acs.orgresearchgate.net This opens up the possibility of repositioning this compound in combination therapies for a variety of microbial infections, a strategy that warrants further investigation.
Translational Research and Clinical Efficacy Studies (Focus on Research Design and Outcomes)
Translating laboratory findings into clinical practice requires robust research models and well-designed clinical trials. The following sections detail the methodologies and outcomes of such studies involving undecylenic acid and its salts.
In Vitro Human Skin Models for Topical Drug Evaluation
In vitro human skin models have become crucial tools for dermatological research, offering a more relevant platform than traditional two-dimensional cell cultures. ifyber.comresearchgate.net These three-dimensional models, often referred to as human skin equivalents (HSEs), mimic the structure and function of native skin and are used to assess the efficacy of topical agents. oup.comnih.gov
Different types of reconstructed human skin models are available, including those with epidermal and dermal components, and even some incorporating immune cells to study host-pathogen interactions. researchgate.netnih.govmedicaljournalssweden.sefrontiersin.orggenoskin.comfrontiersin.org These models allow for the topical application of test substances and the evaluation of their effects on skin cells and microbial pathogens. oup.comnih.gov For instance, a modified in vitro human skin assay using cadaver skin was developed to predict the efficacy of topical antifungals against dermatophytes. medicaljournals.se In this model, commercial formulations of undecylenate were found to be inactive. medicaljournals.se However, it is important to note that such models have limitations, including the absence of skin appendages, sebum, and a complete immune system, which can make them more susceptible to fungal infection than in vivo human skin. oup.com
Below is a table summarizing various in vitro human skin models and their applications:
| Model Type | Key Features | Applications |
| Reconstructed Human Epidermis (RHE) | Stratified, differentiated epidermis from human keratinocytes. oup.comnih.gov | Testing efficacy of topical antifungal and antibacterial agents. ifyber.comoup.com |
| Human Skin Equivalent (HSE) | Contains both epidermal and dermal compartments, sometimes with integrated adnexal structures or immune cells. researchgate.netnih.gov | Assessing efficacy and mode of action of novel agents, studying infection and invasion of microorganisms. researchgate.netnih.gov |
| Ex Vivo Human Skin Explants | Round biopsies of human skin kept alive in a patented matrix. genoskin.com | Studying the response of live human skin to compounds after topical or systemic administration. genoskin.com |
| Cadaver Skin Model | Heat-separated epidermis from cadaver skin. medicaljournals.se | Screening new antifungals and optimizing vehicle selection. medicaljournals.se |
Controlled Trials Investigating Therapeutic Outcomes (e.g., Tinea Pedis)
Controlled clinical trials are the gold standard for evaluating the therapeutic efficacy of a drug. Several such trials have investigated the use of undecylenic acid and its salts for the treatment of tinea pedis (athlete's foot).
One double-blind, placebo-controlled study involving 151 patients with tinea pedis assessed a powder containing 2% undecylenic acid and 20% zinc undecylenate. nih.gov After four weeks of twice-daily application, 88% of patients treated with the active powder had negative fungal cultures, compared to 17% of those treated with the placebo powder. nih.gov Furthermore, 80% of the active treatment group were negative for fungus in potassium hydroxide (B78521) (KOH) treated skin scrapings, compared to 49% in the placebo group. nih.gov Another controlled clinical trial with 104 patients with mycologically confirmed tinea pedis found that undecylenic acid powder preparations resulted in clinical and mycological cures in 53% of subjects, compared to 7% of those treated with a talc (B1216) vehicle or left untreated. nih.gov
The design of these trials often involves randomization, blinding, and the use of a placebo or active comparator to minimize bias. bayer.comfda.govclinicaltrials.govnih.gov For example, studies on other topical antifungals for tinea pedis have employed multicenter, double-blind, randomized, vehicle-controlled designs. clinicaltrials.govnih.gov
The table below outlines the design and key outcomes of a notable clinical trial on undecylenic acid for tinea pedis.
| Study Design | Intervention | Patient Population | Key Outcomes |
| Double-blind, placebo-controlled, randomized. nih.gov | Undecylenic acid 2% and zinc undecylenate 20% powder vs. placebo powder. nih.gov | 151 patients with tinea pedis. nih.gov | 88% of the active group had negative cultures after 4 weeks vs. 17% in the placebo group. nih.gov Significant improvement in erythema, scaling, itching, and burning. nih.gov |
In Vivo Efficacy in Infection Models (e.g., MRSA Infection in Rodents)
Animal models are instrumental in preclinical research to evaluate the in vivo efficacy of antimicrobial agents before human trials. ibtbioservices.com Rodent models, particularly mice, are commonly used to study skin and soft tissue infections caused by bacteria like MRSA. ibtbioservices.comibtbioservices.com
In a typical MRSA skin infection model, a suspension of the bacteria is administered intradermally or subcutaneously to mice. ibtbioservices.comibtbioservices.com The efficacy of a test compound, such as this compound, would be evaluated by monitoring outcomes like lesion size, bacterial burden in the tissue, and animal survival rates. ibtbioservices.comasm.org For example, in a mouse model of CA-MRSA wound infection, the efficacy of various systemic and topical antibiotics was compared by measuring wound healing and bacterial load using in vivo bioluminescence imaging. asm.org While specific in vivo studies on this compound for MRSA infection were not identified in the provided search results, the established models provide a clear framework for how such research would be conducted. ibtbioservices.comibtbioservices.commdpi.comdovepress.com
The following table details a common design for an in vivo MRSA infection model.
| Animal Model | Infection Method | Treatment Groups | Outcome Measures |
| BALB/c mice. ibtbioservices.comibtbioservices.com | Intradermal or subcutaneous injection of a predetermined dose of S. aureus (e.g., USA300 strain). ibtbioservices.comibtbioservices.com | Test compound (e.g., this compound formulation), placebo/vehicle control, and potentially an active comparator antibiotic. ibtbioservices.commdpi.com | Daily measurement of lesion size, monitoring of body weight and morbidity, quantification of bacterial colony-forming units (CFUs) in excised tissue. ibtbioservices.comibtbioservices.comgoogle.com |
Future Research Directions and Unexplored Avenues
Deeper Elucidation of Molecular Mechanisms via Omics Technologies
The precise molecular mechanisms underpinning sodium undecylenate's biological effects are not yet fully understood. smolecule.com The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit to unravel these complex processes at a systems level. genexplain.comresearchgate.netresearchgate.net
Future research should focus on employing these technologies to gain a comprehensive understanding of how this compound interacts with target organisms. For instance, transcriptomics can reveal changes in gene expression in fungi or bacteria upon exposure to the compound, identifying the specific pathways that are upregulated or downregulated. omicstutorials.comnih.gov Proteomics can then identify the proteins that are differentially expressed, providing insight into the functional cellular response. metwarebio.commdpi.com Metabolomics, the study of small molecule metabolites, can complete the picture by showing the ultimate downstream effects on cellular metabolism. metwarebio.commdpi.com
Integrating these multi-omics datasets will be crucial for constructing a holistic model of this compound's mechanism of action. genexplain.comnih.gov This approach can move beyond simple observations of membrane disruption to identify specific signaling pathways, key regulatory proteins, and metabolic vulnerabilities that could be exploited for more effective therapeutic strategies. smolecule.comgenexplain.com
Table 1: Potential Omics-Based Research Questions for this compound
| Omics Technology | Research Question | Potential Insights |
| Transcriptomics | Which fungal or bacterial genes show altered expression in the presence of this compound? | Identification of stress response pathways, virulence factor regulation, and potential resistance mechanisms. omicstutorials.com |
| Proteomics | What are the protein expression changes in a microbial cell following treatment with this compound? | Understanding post-translational modifications and identifying direct protein targets of the compound. researchgate.netmetwarebio.com |
| Metabolomics | How does this compound perturb the metabolic network of a target organism? | Revealing disruptions in key metabolic pathways, such as lipid metabolism or energy production. metwarebio.commdpi.com |
| Multi-Omics Integration | How do genomic, transcriptomic, proteomic, and metabolomic changes collectively contribute to the antifungal effect? | A systems-level understanding of the compound's mode of action, enabling the identification of novel drug targets. genexplain.comnih.gov |
Development of Novel this compound Derivatives with Enhanced Specificity or Reduced Toxicity
Building upon a deeper molecular understanding, the targeted synthesis of novel this compound derivatives presents a promising avenue for future research. Chemical modification of the undecylenate backbone could lead to analogs with enhanced properties. google.comnih.gov The goal is to design derivatives with increased specificity for microbial targets, thereby potentially reducing off-target effects and improving the therapeutic index.
Research in this area could explore:
Esterification and Amidation: Creating ester or amide derivatives to alter the compound's lipophilicity, which could influence its ability to penetrate microbial cell membranes.
Introduction of Functional Groups: Adding specific functional groups to the molecule could facilitate new interactions with microbial targets or even introduce novel mechanisms of action. mdpi.comtsijournals.commdpi.com
Conjugation to Other Molecules: Linking this compound to other bioactive molecules, such as peptides or polysaccharides, could create hybrid compounds with dual or synergistic activities. google.commdpi.com
The development of such derivatives would require a multidisciplinary approach, combining organic synthesis with microbiological and toxicological screening. nih.gov Structure-activity relationship (SAR) studies will be essential to systematically evaluate how different chemical modifications impact antifungal potency and cytotoxicity. nih.govnih.gov
Investigation of this compound in Diverse Microbiome Contexts
The human microbiome, the complex community of microorganisms inhabiting our bodies, is increasingly recognized for its crucial role in health and disease. nih.govautoimmuneinstitute.org The interaction of this compound with these microbial communities, particularly in the gut and on the skin, is a largely unexplored area.
Future research should investigate:
The Gut-Skin Axis: Studies could explore how orally administered this compound or its derivatives might influence the gut microbiome and, consequently, impact skin health through the gut-skin axis. nih.govmdpi.comrsc.org
Impact on Commensal Microflora: It is important to understand whether this compound selectively targets pathogenic microbes or if it has a broader impact on beneficial commensal species.
Biofilm Disruption: While it is known that undecylenic acid can inhibit biofilm formation, further research is needed to understand the efficacy of this compound against mature biofilms in a polymicrobial context. smolecule.com
Microfluidic "gut-on-a-chip" or "skin-on-a-chip" models could provide powerful in vitro platforms to study these complex interactions in a controlled environment. rsc.org
Long-Term Efficacy and Resistance Monitoring in Controlled Research Settings
While undecylenic acid has a long history of use, the potential for microbial resistance development remains a concern with any antimicrobial agent. rsc.org The mechanisms by which microbes might develop resistance to this compound are not well-defined.
Future controlled research studies should focus on:
Identifying Resistance Mechanisms: Investigating the genetic and molecular mechanisms that could lead to reduced susceptibility to this compound. This could involve altered drug targets, increased drug efflux, or enzymatic inactivation. nih.govnih.govascls.org
Long-Term Efficacy Studies: Conducting long-term studies to monitor for the emergence of resistance in microbial populations repeatedly exposed to this compound.
Cross-Resistance: Determining if exposure to this compound could lead to cross-resistance to other antifungal or antibacterial agents. researchgate.net
Understanding the potential for resistance is critical for ensuring the continued efficacy of this compound and for developing strategies to mitigate its emergence.
Applications in Advanced Biomaterials and Industrial Biotechnology
The unique chemical properties of the undecylenate molecule, particularly its terminal double bond, make it a versatile building block for applications beyond the pharmaceutical and cosmetic industries. smolecule.com
Promising areas for future research include:
Polymer Synthesis: this compound can be polymerized to create novel biocompatible and biodegradable polymers. researchgate.net These polymers could have applications in medical devices, drug delivery systems, and tissue engineering. mdpi.com For example, incorporating undecylenic acid into materials like poly(methyl methacrylate) (PMMA) has been shown to impart antifungal properties. mdpi.comresearchgate.net
Bio-based Adhesives and Coatings: The adhesive properties of undecylenic acid derivatives have been explored for creating bio-adhesives with antimicrobial properties, which could be used in wound closure and dressing applications. westlake.edu.cn
Industrial Biotechnology: The production of undecylenic acid from castor oil is a well-established process. Future research could focus on optimizing this process using green chemistry principles or exploring microbial fermentation as an alternative production route. Furthermore, its use in creating smart nanomaterials for applications like bone tissue engineering is an emerging field. nih.gov
The development of alginate-based materials incorporating this compound could also lead to novel biomaterials with applications in areas such as water remediation and drug delivery. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
